2-[(E)-(3-phenyl-1-benzothiophen-2-yl)iminomethyl]phenol
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Overview
Description
2-[(E)-(3-phenyl-1-benzothiophen-2-yl)iminomethyl]phenol is a Schiff base compound that has garnered significant interest in the field of coordination chemistry. Schiff bases are known for their ability to form stable complexes with various metal ions, making them valuable in numerous applications .
Preparation Methods
The synthesis of 2-[(E)-(3-phenyl-1-benzothiophen-2-yl)iminomethyl]phenol typically involves the condensation reaction between an aldehyde or ketone and a primary amine. The reaction conditions often include refluxing in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(E)-(3-phenyl-1-benzothiophen-2-yl)iminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include quinones and hydroquinones .
Scientific Research Applications
2-[(E)-(3-phenyl-1-benzothiophen-2-yl)iminomethyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: Schiff base metal complexes have shown potential as antibacterial and antifungal agents.
Medicine: Some Schiff base compounds are investigated for their anticancer and anti-inflammatory properties.
Industry: Schiff bases are used in the development of sensors for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of 2-[(E)-(3-phenyl-1-benzothiophen-2-yl)iminomethyl]phenol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The molecular targets and pathways involved depend on the specific metal ion and the biological context .
Comparison with Similar Compounds
Similar compounds to 2-[(E)-(3-phenyl-1-benzothiophen-2-yl)iminomethyl]phenol include other Schiff bases such as 2-[(E)-(2-hydroxyphenyl)iminomethyl]phenol . These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific structure, which can influence its ability to form complexes and its reactivity in various chemical reactions .
Properties
Molecular Formula |
C21H15NOS |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[(E)-(3-phenyl-1-benzothiophen-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C21H15NOS/c23-18-12-6-4-10-16(18)14-22-21-20(15-8-2-1-3-9-15)17-11-5-7-13-19(17)24-21/h1-14,23H/b22-14+ |
InChI Key |
HNWXHWXHUGLTQV-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(SC3=CC=CC=C32)/N=C/C4=CC=CC=C4O |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC3=CC=CC=C32)N=CC4=CC=CC=C4O |
Origin of Product |
United States |
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